Cas no 1803592-88-2 (7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride)
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride is a fluorinated tetrahydroquinoline derivative with significant potential in pharmaceutical and chemical research. Its key advantages include a stable dihydrochloride salt form, enhancing solubility and handling properties for synthetic applications. The fluorine substitution at the 7-position improves metabolic stability and bioavailability, making it a valuable intermediate in drug discovery, particularly for CNS-targeting compounds. The tetrahydroquinoline scaffold offers versatility for further functionalization, enabling the development of novel bioactive molecules. This compound is characterized by high purity and well-defined structural properties, ensuring reproducibility in research applications. Its utility spans medicinal chemistry, particularly in the design of fluorinated analogs for therapeutic exploration.
1803592-88-2 structure
Product Name:7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride
CAS No:1803592-88-2
MF:C9H13Cl2FN2
MW:239.117323637009
CID:5718946
PubChem ID:91662875
Update Time:2025-06-06
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride
- EN300-198499
- 1803592-88-2
- 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride
- 7-fluoro-1,2,3,4-tetrahydroquinolin-4-aminedihydrochloride
- 7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride
-
- Inchi: 1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H
- InChI Key: KBTFLVMKVWWHBF-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC1C=CC2=C(C=1)NCCC2N
Computed Properties
- Exact Mass: 238.0439820g/mol
- Monoisotopic Mass: 238.0439820g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F601480-5mg |
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride |
1803592-88-2 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F601480-10mg |
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride |
1803592-88-2 | 10mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F601480-50mg |
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride |
1803592-88-2 | 50mg |
$ 340.00 | 2022-06-04 | ||
| Enamine | EN300-198499-1g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 1g |
$1142.0 | 2023-09-16 | |
| Enamine | EN300-198499-5g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 5g |
$3313.0 | 2023-09-16 | |
| Enamine | EN300-198499-10g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 10g |
$4914.0 | 2023-09-16 | |
| Enamine | EN300-198499-0.05g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 0.05g |
$266.0 | 2023-09-16 | |
| Enamine | EN300-198499-0.1g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 0.1g |
$396.0 | 2023-09-16 | |
| Enamine | EN300-198499-0.25g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 0.25g |
$567.0 | 2023-09-16 | |
| Enamine | EN300-198499-0.5g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 0.5g |
$891.0 | 2023-09-16 |
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
1803592-88-2 (7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent